molecular formula C21H18N6O2 B2492975 N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261018-00-1

N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Numéro de catalogue: B2492975
Numéro CAS: 1261018-00-1
Poids moléculaire: 386.415
Clé InChI: ZBYKMVJICXNZFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a triazoloquinoxaline scaffold, which is known for its diverse biological activities. The presence of the cyanophenyl and acetamide groups enhances its pharmacological profile. The triazoloquinoxaline structure has been linked to various biological effects, including anticancer and antimicrobial activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of triazoloquinoxaline derivatives. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : The compound exhibits significant cytotoxicity in micromolar concentrations against melanoma cell lines, with an effective concentration (EC50) reported at 365 nM for certain derivatives .
  • Mechanism of Action : It is suggested that these compounds induce apoptosis by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

2. Adenosine Receptor Antagonism

The compound acts as an adenosine receptor antagonist , particularly at A1 and A2 receptors:

  • Binding Affinity : It has been shown to bind selectively to these receptors, with IC50 values indicating strong inhibitory potential (e.g., 28 nM for A1 receptors) .
  • Therapeutic Potential : The antagonism of adenosine receptors suggests potential use in treating conditions like depression and anxiety due to the modulation of neurotransmitter release and cAMP levels .

3. Antimicrobial Properties

Triazoloquinoxaline derivatives, including the compound , have demonstrated promising antimicrobial activities :

  • Broad Spectrum : They exhibit activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
  • Mechanism : The mechanism often involves disruption of microbial cellular functions, although specific pathways for this compound require further elucidation.

Case Studies

Several studies have investigated the biological activity of triazoloquinoxaline derivatives:

StudyFindings
Study 1Demonstrated significant cytotoxic effects on A375 melanoma cells with EC50 values in the micromolar range .
Study 2Found that certain derivatives showed selective binding to adenosine receptors, indicating potential for rapid-onset antidepressant effects .
Study 3Reported antimicrobial activity against various pathogens, suggesting a broad therapeutic application .

Propriétés

IUPAC Name

N-(4-cyanophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-2-5-18-24-25-20-21(29)26(16-6-3-4-7-17(16)27(18)20)13-19(28)23-15-10-8-14(12-22)9-11-15/h3-4,6-11H,2,5,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYKMVJICXNZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.